
Cyclandelate
Übersicht
Beschreibung
- Es wirkt als Vasodilatator , d.h. es entspannt die Blutgefäße, was zu einer erhöhten Durchblutung führt.
- Obwohl Cyclandelat nicht in den USA oder Kanada zugelassen ist, ist es in verschiedenen europäischen Ländern zugelassen.
- Es wurde zur Behandlung verschiedener Gefäßkrankheiten eingesetzt, darunter Claudicatio , Arteriosklerose und Raynaud-Syndrom .
Cyclandelat: ist eine organische Verbindung mit der chemischen Formel CHO.
Vorbereitungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Cyclandelat in der Literatur nicht leicht zugänglich.
- Industrielle Produktionsmethoden sind ebenfalls rar, was zu dem begrenzten Zulassungsstatus beitragen könnte.
Analyse Chemischer Reaktionen
Hydrolysis of Cyclandelate
This compound (3,3,5-trimethylcyclohexyl mandelate) undergoes hydrolysis, a key degradation pathway. This reaction is catalyzed by enzymes or environmental conditions:
Enzymatic Hydrolysis
-
Liver Carboxylesterase 1 (CES1) : this compound is metabolized via CES1, which hydrolyzes the ester bond to yield mandelic acid and 3,3,5-trimethylcyclohexanol . CES1 is critical in xenobiotic detoxification and prodrug activation, operating through nucleophilic attack on the ester carbonyl group .
Chemical Hydrolysis
-
Acid/Base-Catalyzed Cleavage : Under acidic or alkaline conditions, this compound hydrolyzes non-enzymatically. For example, in aqueous solutions at elevated temperatures, the ester bond breaks to form the same products as enzymatic hydrolysis .
Table 1: Hydrolysis Pathways of this compound
Solid-State Degradation
This compound’s stability in solid formulations is influenced by humidity and temperature:
-
Hydrolysis : Moisture accelerates ester cleavage, even in solid-state conditions, forming degradation products identical to solution-phase hydrolysis .
-
Oxidation : The cyclohexyl moiety may undergo oxidation under prolonged storage, though this is less common than hydrolysis .
Table 2: Stability Data for this compound
Pharmacologically Relevant Interactions
This compound modulates fibrinolytic activity through biochemical interactions:
Bioorthogonal Reactivity (Theoretical)
While not experimentally documented, this compound’s structure suggests potential for:
-
Ester Exchange Reactions : Reactivity with alcohols or amines under catalytic conditions to form new esters/amides.
-
Metal Coordination : The mandelate moiety may chelate metal ions, though this is speculative without direct evidence .
Key Research Findings
-
Metabolic Fate : this compound’s hydrolysis by CES1 is rapid and complete, with no detectable unchanged drug in plasma post-administration .
-
Stability Profile : Solid-state degradation is minimal under controlled storage but accelerates significantly at >75% humidity .
-
Toxicity Data : Acute oral LD₅₀ in guinea pigs is 3,950 mg/kg, attributed to hydrolysis products’ low systemic toxicity .
Wissenschaftliche Forschungsanwendungen
Treatment of Peripheral Vascular Disease
Cyclandelate has been extensively studied for its role in improving blood circulation in patients with peripheral vascular disease. The drug helps reduce peripheral vascular resistance, thereby alleviating symptoms associated with poor blood flow.
Case Study:
A clinical trial involving 303 elderly patients with multi-infarct dementia showed significant improvements in cognitive functions and social behavior after 12 weeks of treatment with this compound . This suggests potential benefits beyond vascular health, indicating its broader therapeutic applications.
Management of Dementia and Cognitive Disorders
Research has indicated that this compound may have a role in managing symptoms of dementia. In a double-blind study, this compound was administered to patients with depressive illnesses or dementia; however, results showed no significant improvement compared to placebo . Conversely, another study reported cognitive enhancements in patients with multi-infarct dementia after treatment with this compound .
Data Table: Clinical Trials on this compound and Cognitive Disorders
Study Reference | Sample Size | Treatment Duration | Outcome Measures | Key Findings |
---|---|---|---|---|
60 | 6 weeks | Psychometric tests | No significant difference found | |
303 | 12 weeks | Cognitive functions | Significant improvements noted |
Use in Tinnitus Management
This compound has been explored as a treatment option for tinnitus, a condition characterized by ringing or buzzing in the ears. A randomized, placebo-controlled study indicated some subjective improvements among patients treated with this compound; however, audiometric evaluations did not show significant changes .
Case Study:
In a study involving 59 patients with chronic tinnitus, those receiving this compound reported a reduction in loudness perception compared to the placebo group, although side effects limited its use .
Market Dynamics and Future Directions
The market for this compound is projected to grow due to increasing prevalence of cardiovascular diseases and an aging population. The global market was valued at approximately USD 646.74 million in 2023 and is expected to reach USD 904.49 million by 2030 .
Challenges:
Despite its potential, the this compound market faces challenges such as stringent regulatory requirements and competition from newer therapies. Ongoing research aims to optimize formulations for better bioavailability and explore combinations with other treatments to enhance therapeutic outcomes .
Wirkmechanismus
- Cyclandelate produces peripheral vasodilation by directly affecting vascular smooth muscle.
- Its pharmacological action may involve calcium-channel antagonism .
- By relaxing veins and arteries, this compound facilitates blood flow .
Vergleich Mit ähnlichen Verbindungen
- Leider sind detaillierte Vergleiche mit ähnlichen Verbindungen nicht leicht zugänglich.
- Weitere Forschung ist erforderlich, um die Einzigartigkeit von Cyclandelat hervorzuheben und verwandte Verbindungen zu identifizieren.
Biologische Aktivität
Cyclandelate, a synthetic vasodilator, has been studied for its various biological activities, particularly in the treatment of vascular diseases. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.
Pharmacological Properties
This compound is primarily classified as a vasodilator , which means it relaxes blood vessels, improving blood flow. It is indicated for conditions such as:
- Claudication
- Arteriosclerosis
- Raynaud's disease
- Nighttime leg cramps
The primary mechanism through which this compound exerts its effects is by inducing peripheral vasodilation. This occurs via a direct action on vascular smooth muscle, potentially involving calcium-channel antagonism. Specifically, this compound acts as an inhibitor of the voltage-dependent calcium channel subunit alpha-2/delta-1 in humans, which plays a critical role in regulating calcium currents within vascular tissues .
Clinical Applications and Case Studies
This compound has been evaluated in several clinical studies for its efficacy in treating vascular-related conditions.
1. Treatment of Multi-Infarct Dementia
A study involving 303 patients with multi-infarct dementia demonstrated significant improvements in cognitive functions after 12 weeks of treatment with this compound. The results indicated enhanced orientation and verbal skills among participants .
2. Depression and Dementia
Another clinical trial assessed the effects of this compound on depressed and demented patients. Although no significant differences were observed in the depressive group after six weeks, the findings contribute to understanding this compound's broader implications in neurovascular health .
Adverse Effects and Toxicity
This compound is generally well-tolerated; however, it can cause side effects such as dizziness and gastrointestinal disturbances. The acute oral toxicity (LD50) has been reported at 3950 mg/kg in guinea pigs, indicating a relatively low toxicity profile .
Data Summary Table
The following table summarizes key pharmacological data related to this compound:
Parameter | Details |
---|---|
Classification | Vasodilator |
Indications | Claudication, Arteriosclerosis, Raynaud's disease |
Mechanism of Action | Peripheral vasodilation via calcium-channel antagonism |
Clinical Findings | Improved cognitive functions in dementia; mixed results in depression |
Acute Oral Toxicity (LD50) | 3950 mg/kg (Guinea pig) |
Q & A
Basic Research Questions
Q. What biochemical mechanisms underlie Cyclandelate’s vasodilatory effects, and how are these assessed experimentally?
this compound primarily inhibits acyl-CoA:cholesterol acyltransferase (ACAT) in rat liver models (IC₅₀ = 80 μM) and acts as a calcium-channel antagonist targeting voltage-dependent calcium channels . Methodologically, ACAT inhibition is measured via in vitro assays using rat liver microsomes, where enzyme activity is quantified by tracking radiolabeled cholesterol esterification. Calcium antagonism is evaluated using isolated vascular smooth muscle preparations exposed to depolarizing agents (e.g., KCl), with this compound’s efficacy compared to standard blockers like verapamil .
Q. What standardized protocols ensure purity and identity of this compound in pharmacological studies?
Analytical methods include:
- Melting point determination (60°C) .
- UV-Vis spectroscopy (λmax = 252, 258, 264 nm; ε values 5.9–7.5) .
- HPLC with impurity profiling (detection limit: 0.1% w/w) .
- Infrared spectroscopy (key peaks: 1730 cm⁻¹ for ester carbonyl, 3454 cm⁻¹ for hydroxyl) . These protocols align with pharmacopeial standards for reference materials .
Q. How are preclinical toxicity and safety margins established for this compound?
Acute toxicity is assessed via LD₅₀ in rodent models (5–10 g/kg), while chronic toxicity evaluates organ histopathology and biochemical markers over 6–12 months. Safety margins are calculated as the ratio of NOAEL (No Observed Adverse Effect Level) to human equivalent doses .
Advanced Research Questions
Q. How can conflicting efficacy data from this compound trials in cerebrovascular diseases be reconciled?
Discrepancies arise from uncontrolled studies (e.g., VanderDrift’s 72% improvement in 200 patients lacking a placebo arm) . To resolve contradictions:
- Meta-analysis of heterogeneous datasets, adjusting for covariates like baseline perfusion rates .
- Placebo-controlled, double-blind designs with quantitative endpoints (e.g., EEG-based cerebral perfusion metrics) .
- Subgroup stratification by disease severity or comorbidities (e.g., diabetes, hypertension) .
Q. What methodological improvements address limitations in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiling?
Current gaps include incomplete oral bioavailability data and metabolite identification. Advanced approaches:
- LC-MS/MS for quantifying this compound and metabolites in plasma .
- Physiologically Based Pharmacokinetic (PBPK) modeling to predict tissue-specific distribution .
- Dynamic contrast-enhanced MRI to correlate plasma concentrations with cerebral blood flow changes .
Q. How do researchers optimize experimental models to evaluate this compound’s long-term neuroprotective effects?
- Animal models : Chronic cerebral hypoperfusion in rodents (e.g., bilateral carotid artery stenosis) with endpoints like Morris water maze performance .
- Biomarkers : CSF analysis of tau/p-tau for Alzheimer’s-related pathways .
- Human trials : Extended follow-up (≥2 years) with neuroimaging (PET for amyloid-beta) .
Q. Methodological Guidelines for Reporting
Q. What are the best practices for documenting this compound’s experimental data in publications?
- Supplemental Materials : Include raw HPLC chromatograms, dose-response curves, and statistical code .
- Reproducibility : Detail buffer compositions, incubation times, and equipment settings (e.g., Shimadzu LC-20AD HPLC system) .
- Ethical Compliance : Disclose IRB approval for human studies and ARRIVE guidelines for animal research .
Q. Tables: Key Data from this compound Studies
Eigenschaften
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHCOOQXZCIUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022862 | |
Record name | Cyclandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
192-194 °C @ 14 MM HG | |
Record name | Cyclandelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS, FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE, 9.97e-02 g/L | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cyclandelate produces peripheral vasodilation by a direct effect on vascular smooth muscle. Pharmacological action may be due to calcium-channel antagonism., ...MOST OF ITS PHARMACOLOGICAL PROPERTIES ARE VERY SIMILAR TO THOSE OF PAPAVERINE & OF MANY SYNTHETIC ANTISPASMODICS PROMOTED PRIMARILY FOR EFFECTS ON SMOOTH MUSCLE., PAPAVERINE IS POTENT INHIBITOR OF CYCLIC NUCLEOTIDE PHOSPHODIESTERASE FOUND IN MANY TISSUES & CAN INCR CONCN OF CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE (CYCLIC AMP). SINCE CYCLIC AMP HAS BEEN IMPLICATED AS POSSIBLE MEDIATOR OF BETA-ADRENERGIC RELAXATION OF SMOOTH MUSCLE, SUCH MECHANISM OF ACTION...IS PLAUSIBLE. /PAPAVERINE/ | |
Record name | Cyclandelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
456-59-7 | |
Record name | Cyclandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclandelate [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclandelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cyclandelate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclandelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLANDELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139O1OAY2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
50-53, 50-53 °C, 56 °C | |
Record name | Cyclandelate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLANDELATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclandelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.